molecular formula C5H5F2IN2 B1453592 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole CAS No. 1344078-17-6

1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole

Cat. No.: B1453592
CAS No.: 1344078-17-6
M. Wt: 258.01 g/mol
InChI Key: RMSRTVCUCSNIPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazole is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a pyrazole ring substituted with a difluoroethyl group and an iodine atom, making it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole typically involves the introduction of the difluoroethyl group and the iodine atom onto the pyrazole ring. One common method involves the reaction of 1H-pyrazole with 2,2-difluoroethyl iodide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The difluoroethyl group can be oxidized to form difluoroacetic acid derivatives, or reduced to form difluoroethyl alcohols.

    Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution: Formation of substituted pyrazoles with various functional groups.

    Oxidation: Formation of difluoroacetic acid derivatives.

    Reduction: Formation of difluoroethyl alcohols.

    Coupling: Formation of biaryl or alkyne-substituted pyrazoles.

Scientific Research Applications

1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoroethyl group can enhance the compound’s metabolic stability and bioavailability, while the iodine atom can facilitate its incorporation into larger molecular frameworks through coupling reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazole
  • 1-(2,2-Difluoroethyl)-4-bromo-1H-pyrazole
  • 1-(2,2-Difluoroethyl)-4-chloro-1H-pyrazole

Uniqueness

1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazole is unique due to the presence of both the difluoroethyl group and the iodine atom, which confer distinct reactivity and properties. The difluoroethyl group enhances metabolic stability and lipophilicity, while the iodine atom allows for versatile synthetic modifications through substitution and coupling reactions.

This compound’s unique combination of functional groups makes it a valuable tool in various fields of research, offering opportunities for the development of new materials, drugs, and chemical processes.

Properties

IUPAC Name

1-(2,2-difluoroethyl)-4-iodopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F2IN2/c6-5(7)3-10-2-4(8)1-9-10/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSRTVCUCSNIPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F2IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1344078-17-6
Record name 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole
Reactant of Route 6
1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.